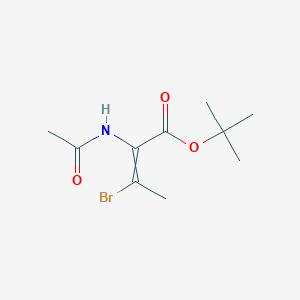
tert-Butyl 2-acetamido-3-bromobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-acetamido-3-bromobut-2-enoate is an organic compound with a complex structure that includes a tert-butyl ester, an acetamido group, and a brominated butenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetamido-3-bromobut-2-enoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the acetamido group and the tert-butyl ester. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing costs.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-acetamido-3-bromobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-acetamido-3-bromobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-acetamido-3-bromobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The pathways involved may include enzyme-catalyzed processes or non-enzymatic reactions, depending on the context.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl bromoacetate: A related compound with similar reactivity but different functional groups.
tert-Butyl 2-bromo-2-methylpropanoate: Another brominated ester with distinct chemical properties.
tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate: A compound with a similar brominated structure but different functional groups.
Uniqueness: tert-Butyl 2-acetamido-3-bromobut-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
60379-78-4 |
|---|---|
Molekularformel |
C10H16BrNO3 |
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
tert-butyl 2-acetamido-3-bromobut-2-enoate |
InChI |
InChI=1S/C10H16BrNO3/c1-6(11)8(12-7(2)13)9(14)15-10(3,4)5/h1-5H3,(H,12,13) |
InChI-Schlüssel |
HRYYFUWTMIOMMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)OC(C)(C)C)NC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


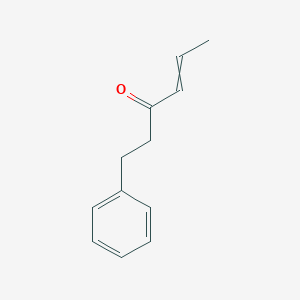
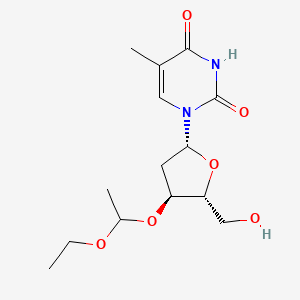

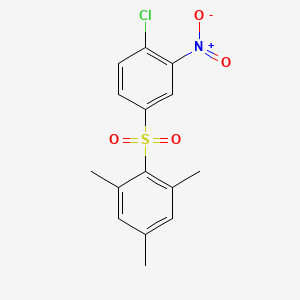


![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)

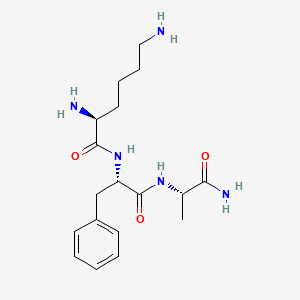

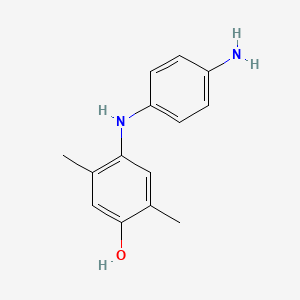
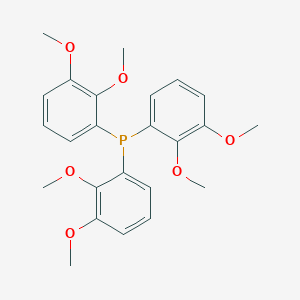
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)

